6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) that has been widely used in scientific research. MEK is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. PD0325901 has been shown to have potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine inhibits the activity of MEK, which is a key component of the MAPK signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting MEK, this compound blocks the downstream activation of MAPK and its associated signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine is its specificity for MEK, which allows for the selective inhibition of the MAPK signaling pathway. This makes it a useful tool for studying the role of this pathway in various biological processes, including cancer. However, one limitation of this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are many potential future directions for research involving 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as immunotherapy. Another area of interest is the development of new MEK inhibitors with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound in various diseases.
Métodos De Síntesis
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 6-methyl-4-pyrimidinamine with 4-morpholinylphenylamine in the presence of a catalyst such as palladium on carbon. The resulting product can be purified using various techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has been extensively studied in scientific research, particularly in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, colon, and pancreatic cancer cells. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
6-methyl-2-morpholin-4-yl-N-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-11-14(17-13-5-3-2-4-6-13)18-15(16-12)19-7-9-20-10-8-19/h2-6,11H,7-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKOXWFGPNNWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.